molecular formula C7H9N3O2S B070737 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) CAS No. 163137-08-4

2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)

Cat. No. B070737
Key on ui cas rn: 163137-08-4
M. Wt: 199.23 g/mol
InChI Key: SSPCVZIUJYQTBP-UHFFFAOYSA-N
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Patent
US05459138

Procedure details

0.52 g of potassium carbonate and 0.94 g of iodomethane are added to a solution of 0.25 g of 2,3- dihydro-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide (Example 1) in 10 cm3 of acetonitrile. The suspension is heated at 50° C. for 3 hours. The acetonitrile is then removed by evaporation under partial vacuum and the residue obtained is taken up in 10 cm3 of water. The suspension is extracted with chloroform (5 times 100 cm3). The extraction solvent is dried over MgSO4 and then concentrated to dryness. The solid obtained is purified by chromatography on a silica column (elution solvent: 1/9 MeOH/CHCl3).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
2,3- dihydro-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[CH3:8].[S:9]1(=[O:20])(=[O:19])[C:14]2[N:15]=[CH:16][CH:17]=[CH:18][C:13]=2[NH:12][CH2:11][NH:10]1>C(#N)C.O>[CH3:8][N:10]1[CH2:11][NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[N:15][C:14]=2[S:9]1(=[O:20])=[O:19] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.94 g
Type
reactant
Smiles
IC
Name
2,3- dihydro-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Quantity
0.25 g
Type
reactant
Smiles
S1(NCNC2=C1N=CC=C2)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetonitrile is then removed by evaporation under partial vacuum
CUSTOM
Type
CUSTOM
Details
the residue obtained
EXTRACTION
Type
EXTRACTION
Details
The suspension is extracted with chloroform (5 times 100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extraction solvent is dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column (elution solvent: 1/9 MeOH/CHCl3)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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